4-Fluoro-1H-indole-3-carbonyl chloride
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Overview
Description
4-Fluoro-1H-indole-3-carbonyl chloride is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active molecules . The fluorine atom in the 4-position of the indole ring enhances the compound’s chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-indole-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindole.
Carbonylation: The 4-fluoroindole undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Chlorination: The final step involves the chlorination of the carbonyl group to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or other substituted indoles.
Coupling Products: The major products are biaryl compounds formed through the coupling of the indole derivative with aryl or vinyl boronic acids.
Scientific Research Applications
4-Fluoro-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indole-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carbonyl chloride.
5-Fluoro-1H-indole-2-carbonyl chloride: Another fluorinated indole derivative with the carbonyl chloride group at a different position.
Uniqueness
4-Fluoro-1H-indole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the carbonyl chloride group at the 3-position make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
4-fluoro-1H-indole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9(13)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRWLONUQPIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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